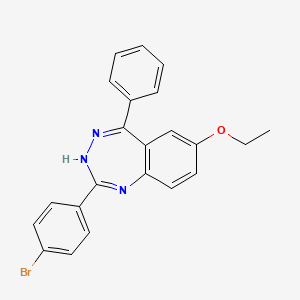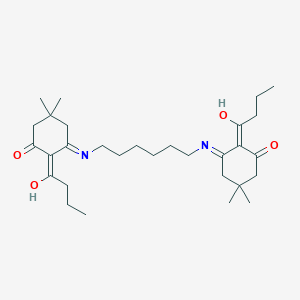
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine
Vue d'ensemble
Description
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine is a benzotriazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of certain enzymes and receptors in the brain. It has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. The compound has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. The compound has also been found to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. Additionally, the compound has been found to have antioxidant activity, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine in lab experiments is its unique chemical structure, which makes it a useful tool for studying the structure-activity relationship of benzotriazepine derivatives. The compound has also been found to have promising pharmacological properties, which may make it a useful lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine. One direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABA-A receptor and other enzymes and receptors in the brain. Another direction is to explore the potential applications of the compound in the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. Additionally, future research could focus on developing more potent and selective derivatives of the compound for use in drug development.
Applications De Recherche Scientifique
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine has been found to have potential applications in scientific research. It has been studied for its activity against various diseases such as cancer, Alzheimer's disease, and epilepsy. The compound has been found to exhibit antiproliferative activity against cancer cell lines and has been proposed as a potential anticancer agent. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c1-2-27-18-12-13-20-19(14-18)21(15-6-4-3-5-7-15)25-26-22(24-20)16-8-10-17(23)11-9-16/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLXGRWNHORRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(NN=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719236.png)
![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)

![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)


![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)

![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)